molecular formula C14H7NO6 B3838111 1,4-Dihydroxy-2-nitroanthracene-9,10-dione CAS No. 23743-40-0

1,4-Dihydroxy-2-nitroanthracene-9,10-dione

Cat. No.: B3838111
CAS No.: 23743-40-0
M. Wt: 285.21 g/mol
InChI Key: XFCZXCPTORHUIY-UHFFFAOYSA-N
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Description

1,4-Dihydroxy-2-nitroanthracene-9,10-dione: is an organic compound with the molecular formula C₁₄H₇NO₆ . It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of two hydroxyl groups and one nitro group attached to the anthracene backbone, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dihydroxy-2-nitroanthracene-9,10-dione can be synthesized through various methods. One common approach involves the nitration of 1,4-dihydroxyanthraquinone. The reaction typically uses nitric acid as the nitrating agent under controlled temperature conditions to ensure selective nitration at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where 1,4-dihydroxyanthraquinone is treated with nitric acid in the presence of a catalyst to achieve high yields. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to maximize the efficiency and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dihydroxy-2-nitroanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxyl and nitro groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can reduce the nitro group.

    Substitution: Electrophilic or nucleophilic reagents can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted anthraquinone derivatives.

Scientific Research Applications

1,4-Dihydroxy-2-nitroanthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various anthraquinone derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes and pigments, owing to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1,4-dihydroxy-2-nitroanthracene-9,10-dione involves its interaction with molecular targets and pathways. The compound’s hydroxyl and nitro groups play a crucial role in its reactivity and interaction with biological molecules. For instance, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

    1,4-Dihydroxyanthraquinone: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1,2-Dihydroxy-3-nitroanthraquinone: Similar structure but with different positions of hydroxyl and nitro groups, leading to different reactivity and applications.

    1,4-Dihydroxy-5-nitroanthraquinone: Another derivative with a nitro group at a different position, affecting its chemical properties.

Uniqueness: 1,4-Dihydroxy-2-nitroanthracene-9,10-dione is unique due to the specific positioning of its hydroxyl and nitro groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1,4-dihydroxy-2-nitroanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7NO6/c16-9-5-8(15(20)21)14(19)11-10(9)12(17)6-3-1-2-4-7(6)13(11)18/h1-5,16,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCZXCPTORHUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)O)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394935
Record name 1,4-dihydroxy-2-nitroanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23743-40-0
Record name 1,4-dihydroxy-2-nitroanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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